5-Nitrobenzo[d]isoxazol-7-ol
Description
5-Nitrobenzo[d]isoxazol-7-ol is a nitro-substituted derivative of the benzisoxazole core, a heterocyclic aromatic compound featuring a fused benzene and isoxazole ring. Its molecular formula is C₇H₄N₂O₃, with a nitro (-NO₂) group at position 5 and a hydroxyl (-OH) group at position 5.
Benzisoxazole derivatives are widely studied for their bioactivity, including anti-inflammatory, neuroleptic, and antimicrobial properties . The nitro and hydroxyl substituents in 5-Nitrobenzo[d]isoxazol-7-ol enhance its polarity and hydrogen-bonding capacity, influencing solubility and target interactions. This compound serves as a precursor in synthesizing antipsychotics (e.g., risperidone analogs) and antimicrobial agents, though its standalone pharmacological profile remains under investigation .
Properties
Molecular Formula |
C7H4N2O4 |
|---|---|
Molecular Weight |
180.12 g/mol |
IUPAC Name |
5-nitro-1,2-benzoxazol-7-ol |
InChI |
InChI=1S/C7H4N2O4/c10-6-2-5(9(11)12)1-4-3-8-13-7(4)6/h1-3,10H |
InChI Key |
DHVGZTABXRYBQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C=NO2)O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitrobenzo[d]isoxazol-7-ol typically involves the cyclization of appropriate precursors. One common method is the base-catalyzed condensation of nitroacetic esters with dipolarophiles in the presence of water . Another approach involves the cycloisomerization of α,β-acetylenic oximes catalyzed by AuCl3 under moderate reaction conditions .
Industrial Production Methods
Industrial production methods for 5-Nitrobenzo[d]isoxazol-7-ol are not well-documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Nitrobenzo[d]isoxazol-7-ol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is typically the corresponding nitroso or hydroxylamine derivative.
Reduction: The major product is the corresponding amino derivative.
Substitution: The major products depend on the nucleophile used but can include various substituted isoxazoles.
Scientific Research Applications
5-Nitrobenzo[d]isoxazol-7-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Nitrobenzo[d]isoxazol-7-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The bioactivity of benzisoxazole derivatives is highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of 5-Nitrobenzo[d]isoxazol-7-ol with key analogs:
Table 1: Structural and Physicochemical Comparison
| Compound | Substituents | Molecular Weight (g/mol) | logP<sup>*</sup> | Aqueous Solubility (mg/mL) | Key Interactions |
|---|---|---|---|---|---|
| 5-Nitrobenzo[d]isoxazol-7-ol | -NO₂ (C5), -OH (C7) | 180.12 | 1.2 | 3.8 | H-bond donor/acceptor, π-π stacking |
| Benzo[d]isoxazol-3-ol | -OH (C3) | 135.12 | 0.8 | 12.4 | H-bond donor |
| 5-Chlorobenzo[d]isoxazole | -Cl (C5) | 153.57 | 2.5 | 0.9 | Halogen bonding |
| 5-Aminobenzo[d]isoxazol-7-ol | -NH₂ (C5), -OH (C7) | 163.14 | -0.3 | 25.6 | H-bond donor/acceptor |
<sup>*</sup>logP: Partition coefficient (octanol/water).
Key Observations :
- Electron-withdrawing vs. electron-donating groups: The nitro group in 5-Nitrobenzo[d]isoxazol-7-ol reduces electron density at the isoxazole ring, enhancing electrophilic reactivity compared to the electron-donating -NH₂ group in 5-Aminobenzo[d]isoxazol-7-ol .
- Solubility: The hydroxyl group at C7 improves aqueous solubility relative to non-polar analogs like 5-Chlorobenzo[d]isoxazole.
- Bioactivity: Nitro-substituted derivatives exhibit stronger antibacterial activity due to nitroreductase-mediated activation, whereas amino-substituted analogs show higher CNS activity .
Pharmacological Activity
Table 2: Comparative Bioactivity
| Compound | IC₅₀ (Anti-inflammatory, μM) | MIC (Antibacterial, μg/mL) | Neuroleptic Activity (D₂ Receptor Binding, Ki nM) |
|---|---|---|---|
| 5-Nitrobenzo[d]isoxazol-7-ol | 18.9 ± 1.2 | 12.5 (E. coli) | >10,000 (Weak) |
| Benzo[d]isoxazol-3-ol | 45.3 ± 3.1 | >100 | 320 ± 25 |
| 5-Chlorobenzo[d]isoxazole | 62.7 ± 4.5 | 8.9 (S. aureus) | N/A |
| 5-Aminobenzo[d]isoxazol-7-ol | 28.4 ± 2.0 | >100 | 85 ± 10 |
Key Findings :
- Anti-inflammatory activity: 5-Nitrobenzo[d]isoxazol-7-ol outperforms its chloro- and amino-substituted analogs, likely due to nitro group-mediated COX-2 inhibition .
- Antibacterial specificity : The nitro derivative shows gram-negative selectivity (E. coli MIC = 12.5 μg/mL), whereas 5-Chlorobenzo[d]isoxazole targets gram-positive strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
